4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole is a heterocyclic compound classified under the oxadiazole family. It is characterized by the presence of a bromine atom and a nitro group attached to its benzene ring structure. The compound has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry due to its biological activities.
4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole has the Chemical Abstracts Service (CAS) number 35128-56-4. It is classified as a nitro-substituted oxadiazole, which is a type of five-membered heterocyclic compound containing nitrogen and oxygen atoms. The molecular formula for this compound is , with a molecular weight of approximately 244.00 g/mol .
The synthesis of 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole can be achieved through several chemical pathways. Common methods include:
Specific synthetic routes may vary, but they often utilize reagents like phosphorus oxychloride or thionyl chloride in the cyclization process, which promotes the formation of the oxadiazole ring .
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. The use of solvents and catalysts can also significantly influence the efficiency of the synthesis.
The molecular structure of 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole can be represented using various structural formulas:
This structure features a five-membered oxadiazole ring fused to a benzene ring, with a bromine atom at position 4 and a nitro group at position 7 .
4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole participates in various chemical reactions typical of nitro and bromo compounds:
The reactivity of this compound can be influenced by substituents on the aromatic ring, which can stabilize or destabilize intermediates formed during reactions .
The mechanism by which 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole exerts its biological effects is not fully elucidated but may involve:
Research indicates that compounds containing oxadiazole rings often exhibit significant biological activity, including antibacterial and antitumor effects .
These properties are critical for understanding the handling and storage requirements for laboratory applications.
4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole has potential applications in:
Research continues to explore its full potential in drug discovery and other scientific fields .
Electrophilic aromatic substitution (EAS) in benzo[c][1,2,5]oxadiazole systems is governed by the electron-deficient nature of the heterocyclic core. The fused oxadiazole ring deactivates the benzene ring toward electrophiles, directing incoming substituents to specific positions. The 4- and 7-positions exhibit heightened reactivity due to the combined inductive effects of the ring nitrogen and oxygen atoms. For 4-bromo-7-nitro derivatives, this regioselectivity is critical, as the bromo group serves as a weak ortho/para-director, while the nitro group strongly deactivates the ring. Studies show that electrophilic attack occurs preferentially ortho to electron-donating substituents and meta to the N-oxide group, as observed in fluorinated benzofuroxan analogs [5]. This regiochemical preference is exploited in sequential functionalization strategies to achieve the 4-bromo-7-nitro pattern.
Table 1: Directing Effects in Benzofurazan EAS
Position | Electronic Influence | Preferred Electrophile | Orientation |
---|---|---|---|
C4/C6 | Moderate activation | Halogens, NO₂⁺ | Ortho to Br |
C5 | Strong deactivation | None | Meta to NO₂ |
C7 | Enhanced electrophilicity | Nitronium ions | Para to Br |
Achieving the 4-bromo-7-nitro substitution pattern requires precise reaction sequencing due to the antagonistic directing effects of bromo and nitro groups. Two dominant pathways are established:
The bromination-first sequence proves superior, affording regioselectivities >95% and isolated yields of 70–85% for the final product. The electron-withdrawing nature of the oxadiazole ring necessitates stoichiometric control to prevent polybromination [5].
Table 2: Reaction Conditions for Regioselective Bromination-Nitration
Step | Reagents | Temperature | Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
Bromination | Br₂ (1.1 eq), CH₂Cl₂ | 0°C → 25°C | 2 | 90 | >98% C4 |
Nitration | HNO₃/H₂SO₄ (1:1) | 60°C | 4 | 78 | >95% C7 |
Key optimizations significantly improve yields and purity:
Large-scale runs (>100 g) confirm reproducibility with 80–85% isolated yield, meeting pharmaceutical intermediate standards.
Table 3: Yield Optimization Under Varied Conditions
Condition | Bromination Yield (%) | Nitration Yield (%) | Overall Yield (%) |
---|---|---|---|
Conventional (no optimization) | 75 | 60 | 45 |
Optimized solvent/temp | 90 | 78 | 70 |
Microwave-assisted | 92 | 92 | 85 |
The C4-bromo substituent in 4-bromo-7-nitrobenzoxadiazole serves as a versatile handle for Pd-catalyzed cross-couplings, enabling access to bioconjugates and functional materials:
The nitro group remains intact under these conditions, providing a handle for further transformations.
Table 4: Cross-Coupling Reactions of 4-Bromo-7-nitrobenzoxadiazole
Reaction Type | Catalyst System | Conditions | Yield Range (%) | Application Example |
---|---|---|---|---|
Sonogashira | Pd(PPh₃)₄/CuI, Et₃N | 70°C, 12 h | 75–90 | Fluorescent probes |
Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | DME/H₂O, 80°C, 10 h | 60–85 | c-Myc inhibitors [4] |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, NaO^tBu | Toluene, 100°C, 24 h | 50–70 | Amine-functionalized sensors |
Solid-phase synthesis (SPS) enables rapid generation of benzoxadiazole libraries for drug discovery:
SPS facilitates combinatorial access to derivatives like N-([1,1′-biphenyl]-2-yl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine (10074-G5), a c-Myc inhibitor precursor [4].
Table 5: Solid-Phase Synthesis Parameters
Resin Type | Anchoring Chemistry | Cyclization Agent | Cleavage Conditions | Purity (%) |
---|---|---|---|---|
Wang resin | Ester linkage | POCl₃, 25°C, 6 h | TFA/H₂O (95:5), 2 h | 75 |
Rink amide | Amide linkage | PPA, 100°C, 3 h | TFA/DCM (20:80), 1 h | 80 |
HMBA resin | Hydrazide | MW, 120°C, 10 min | HF/pyridine, 0°C, 1 h | 85 |
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8